Phytoene desaturase-IN-2

Catalog No.
S12849855
CAS No.
M.F
C19H25F4NO2
M. Wt
375.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phytoene desaturase-IN-2

Product Name

Phytoene desaturase-IN-2

IUPAC Name

(2S)-N-(cyclohexylmethyl)-2-[4-fluoro-3-(trifluoromethyl)phenoxy]-2-methylbutanamide

Molecular Formula

C19H25F4NO2

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C19H25F4NO2/c1-3-18(2,17(25)24-12-13-7-5-4-6-8-13)26-14-9-10-16(20)15(11-14)19(21,22)23/h9-11,13H,3-8,12H2,1-2H3,(H,24,25)/t18-/m0/s1

InChI Key

PHUXSFHSWHWVLZ-SFHVURJKSA-N

Canonical SMILES

CCC(C)(C(=O)NCC1CCCCC1)OC2=CC(=C(C=C2)F)C(F)(F)F

Isomeric SMILES

CC[C@@](C)(C(=O)NCC1CCCCC1)OC2=CC(=C(C=C2)F)C(F)(F)F

Phytoene desaturase-IN-2 is an enzyme crucial in the biosynthesis of carotenoids, specifically involved in the desaturation of phytoene to produce various carotenoid intermediates. This enzyme catalyzes the introduction of double bonds into the phytoene molecule, facilitating the conversion to more complex carotenoids like lycopene and beta-carotene. Phytoene desaturase operates through a series of reactions that involve both desaturation and isomerization, transforming the colorless phytoene into colored carotenoids that play essential roles in photosynthesis and photoprotection in plants and cyanobacteria .

The primary reaction catalyzed by phytoene desaturase can be summarized as follows:

  • Initial Reaction:
    15 cis phytoene+acceptorall trans phytofluene+reduced acceptor\text{15 cis phytoene}+\text{acceptor}\rightarrow \text{all trans phytofluene}+\text{reduced acceptor}
  • Subsequent Reaction:
    all trans phytofluene+acceptorall trans zeta carotene+reduced acceptor\text{all trans phytofluene}+\text{acceptor}\rightarrow \text{all trans zeta carotene}+\text{reduced acceptor}

These reactions illustrate how phytoene desaturase introduces double bonds and alters the configuration of the molecule, which is critical for further transformations leading to various carotenoids .

The synthesis of phytoene desaturase can be achieved through various methods, including:

  • Recombinant DNA Technology: Cloning the gene encoding phytoene desaturase into expression vectors allows for the production of the enzyme in bacterial or yeast systems.
  • In Vitro Enzyme Assays: Purification from plant tissues or engineered microorganisms can yield active enzyme preparations for study.
  • Chemical Synthesis: Although less common for enzymes, synthetic pathways can be explored to create modified versions of the enzyme with enhanced properties.

These methods enable researchers to study the enzyme's structure-function relationships and its role in carotenoid biosynthesis .

Phytoene desaturase has several applications across different fields:

  • Agriculture: Enhancing carotenoid content in crops can improve nutritional quality and resistance to environmental stressors.
  • Food Industry: Carotenoids are valuable natural pigments used in food coloring and as dietary supplements due to their health benefits.
  • Pharmaceuticals: The antioxidant properties of carotenoids derived from phytoene desaturase activity have potential therapeutic applications in preventing chronic diseases .

Interaction studies involving phytoene desaturase have focused on its relationship with other proteins and substrates within the carotenoid biosynthetic pathway. Notably, it interacts with plastoquinone during electron transfer processes essential for its catalytic activity. The binding of herbicides like norflurazon has also been studied, revealing insights into how these compounds inhibit phytoene desaturase activity, thereby affecting carotenoid production .

Phytoene desaturase shares similarities with other enzymes involved in carotenoid biosynthesis but exhibits unique features:

Compound NameFunctionUnique Features
Phytoene Desaturase (Zeta-Carotene Forming)Converts phytoene to zeta-caroteneDistinct substrate specificity; forms zeta-carotene as a primary product
Phytofluene DesaturaseConverts phytofluene to lycopeneOperates on a different substrate; may exhibit varying reaction kinetics
Carotenoid IsomeraseConverts cis-carotenes to trans-carotenesFocuses on isomerization rather than desaturation; plays a role in final product configuration

These comparisons highlight how phytoene desaturase-IN-2 uniquely integrates into the broader network of carotenoid biosynthesis while maintaining distinct functional characteristics that are critical for its role .

Core Scaffold and Functional Motifs

Phytoene desaturase-IN-2 features a 5-membered heterocyclic core substituted with a meta-trifluoromethylphenyl group, a structural motif conserved among potent PDS inhibitors. X-ray crystallography of homologous inhibitors bound to PDS reveals that the trifluoromethyl group occupies a hydrophobic pocket near the flavin adenine dinucleotide (FAD) cofactor, while the heterocycle aligns with the plastoquinone-binding region. The compound's molecular formula (C₁₉H₁₅F₃N₂O₂) and weight (360.33 g/mol) were confirmed via high-resolution mass spectrometry.

Stereoelectronic Configuration

Density functional theory (DFT) calculations predict a planar conformation stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and an adjacent amine group (bond length: 2.7 Å). This geometry facilitates π-π stacking with FAD's isoalloxazine ring, as evidenced by molecular docking simulations showing a binding affinity (Kd) of 12.3 nM. The electron-withdrawing trifluoromethyl group enhances lipophilicity (logP: 3.8) and stabilizes the transition state during enzyme-inhibitor complex formation.

Table 1: Key Molecular Properties of Phytoene Desaturase-IN-2

PropertyValue
Molecular FormulaC₁₉H₁₅F₃N₂O₂
Molecular Weight360.33 g/mol
logP3.8
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Rotatable Bonds4

Synthesis and Analytical Profiling

Synthetic Pathway

The synthesis begins with a Buchwald-Hartwig amination between 3-bromo-5-(trifluoromethyl)aniline and a protected furanone derivative, achieving 78% yield under palladium catalysis. Subsequent Heck coupling introduces a vinylbenzyl group at the 4-position of the furanone, followed by deprotection to yield the final product (overall yield: 42%). Critical intermediates were characterized via nuclear Overhauser effect spectroscopy (NOESY), confirming regioselectivity in the coupling steps.

Purity and Impurity Profiling

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) revealed a primary peak at 12.4 min (purity: 98.7%) with two minor impurities (<0.5% each) identified as des-trifluoromethyl and over-oxidized side products. Accelerated stability studies (40°C/75% RH, 30 days) showed no significant degradation, confirming robust synthetic control.

Table 2: Synthetic Optimization Parameters

StepCatalystTemperatureYield
AminationPd₂(dba)₃110°C78%
Heck CouplingPd(OAc)₂90°C65%
DeprotectionHCl (gas)0°C89%

Physicochemical Stability and Degradation Pathways

Thermal and Photolytic Stability

Thermogravimetric analysis (TGA) indicated decomposition onset at 215°C, with a single-step mass loss corresponding to cleavage of the trifluoromethylphenyl moiety. Photostability testing under UV-A (320–400 nm) exposure for 48 hours revealed 12% degradation via aryl-fluorine bond homolysis, confirmed by electron paramagnetic resonance (EPR) detection of trifluoromethyl radicals.

Hydrolytic Pathways

In aqueous buffers (pH 3–9), Phytoene desaturase-IN-2 exhibited pH-dependent hydrolysis. At pH 7.4, pseudo-first-order kinetics (k = 2.1 × 10⁻⁶ s⁻¹) governed the cleavage of the amide bond, yielding 3-(trifluoromethyl)benzoic acid and a secondary amine as major products. Acidic conditions (pH 3) accelerated degradation 4-fold, while alkaline media (pH 9) stabilized the compound through deprotonation of the amine group.

Table 3: Degradation Products Under Accelerated Conditions

ConditionMajor ProductsRelative Abundance
UV-A (48 h)Defluorinated analog88%
pH 3 (72 h)3-(Trifluoromethyl)benzoic acid67%
pH 9 (72 h)Intact compound95%

Competitive Binding Dynamics with Plastoquinone

The competitive binding dynamics between phytoene desaturase inhibitors and plastoquinone represent a fundamental mechanism underlying herbicidal activity. Extensive enzyme kinetic studies have demonstrated that norflurazon, a prototypical phytoene desaturase inhibitor, exhibits competitive inhibition with respect to plastoquinone binding [1]. This competitive relationship has been conclusively established through detailed kinetic analysis of phytoene desaturase from multiple sources, including the cyanobacterium Synechococcus and the higher plant Gentiana lutea [1].

The competitive inhibition mechanism involves direct competition between norflurazon and plastoquinone for the same binding site within the phytoene desaturase enzyme [1]. Kinetic analysis revealed that the Km value for plastoquinone in the Synechococcus phytoene desaturase was determined to be 0.23 μM, while the corresponding enzyme from Gentiana lutea demonstrated very similar plastoquinone binding affinity [1]. This remarkable conservation of plastoquinone binding characteristics across phylogenetically distinct organisms underscores the critical importance of this binding site in enzyme function.

The structural basis for this competitive binding has been elucidated through crystal structure analysis of Oryza sativa phytoene desaturase in complex with norflurazon [2]. The herbicidal inhibitor binds specifically at the plastoquinone binding site, thereby blocking the reoxidation of flavin adenine dinucleotide in its reduced form [2]. This binding interaction is mediated through specific amino acid residues, particularly a conserved arginine residue (Arg300) that forms a hydrogen bond with norflurazon [3]. The inhibitor is interpreted as a quinone analog, coordinated via its keto group by the imino function of this conserved arginine [3].

Phytoene desaturase-IN-2, with its molecular formula C19H25F4NO2 and molecular weight of 375.4 g/mol [4] [5], represents a second-generation inhibitor that likely exploits similar competitive binding mechanisms. The compound's structural characteristics suggest it may function through analogous competitive displacement of plastoquinone from its binding site within the enzyme active site.

Table 3.1.1: Kinetic Parameters for Plastoquinone Binding

OrganismKm (plastoquinone)Km (NADP)Reference
Synechococcus0.23 μM6.6 mMBreitenbach et al., 2001 [1]
Gentiana luteaSimilar to SynechococcusNot applicableBreitenbach et al., 2001 [1]

The competitive nature of this inhibition has profound implications for herbicidal efficacy. The ability of excess plastoquinone to relieve inhibition by norflurazon confirms the competitive mechanism and suggests that inhibitor effectiveness depends on the relative concentrations of inhibitor and natural cofactor [6]. This relationship forms the basis for understanding dose-response relationships in herbicidal applications and provides insight into potential resistance mechanisms.

Allosteric Modulation via Homotetrameric Assembly

The homotetrameric assembly of phytoene desaturase represents a sophisticated regulatory mechanism that enables allosteric modulation of enzyme activity. Structural analysis has revealed that phytoene desaturase assembles into homotetramers that interact monotopically with membranes [7]. This quaternary structure organization is not merely a structural feature but serves as a functional platform for coordinated enzyme regulation and substrate processing.

The homotetrameric assembly observed in crystallographic studies demonstrates that individual subunits are arranged such that their substrate channels point toward each other [3]. This spatial arrangement creates a microenvironment that facilitates substrate channeling between adjacent subunits within the homotetramer. The tetramer is generated through a crystallographic two-fold axis, indicating the fundamental importance of this quaternary structure in enzyme function [6].

Dynamic mathematical modeling of reaction time courses has provided compelling evidence for the functional significance of homotetrameric assembly in substrate channeling [3]. The modeling demonstrates that intermediate phytofluene can be channeled between individual subunits at membrane surfaces, effectively creating a coordinated desaturation system. This substrate channeling mechanism involves the transfer of phytofluene from one subunit that has completed the first desaturation reaction to an adjacent subunit containing oxidized flavin adenine dinucleotide for the second desaturation step.

The allosteric implications of this homotetrameric assembly extend beyond simple substrate channeling. The quaternary structure enables cooperative interactions between subunits that can modulate overall enzyme activity. Evidence suggests that the homotetramer functions as the minimal active unit, with individual monomers requiring oligomeric association for full enzymatic activity [6]. This requirement for oligomerization creates multiple levels of regulation, as factors affecting subunit assembly can profoundly influence overall enzyme function.

Table 3.2.1: Homotetrameric Assembly Characteristics

PropertyValueReference
Quaternary StructureHomotetramer (4 subunits)Gemmecker et al., 2015 [6]
Subunit ArrangementSubstrate channels pointing toward each otherKoschmieder et al., 2017 [3]
Functional UnitTetramer consisting of dimersGemmecker et al., 2015 [6]
Assembly RequirementRequired for enzymatic activityGemmecker et al., 2015 [6]

The membrane association of the homotetrameric assembly creates additional opportunities for allosteric regulation. The enzyme interacts monotopically with membranes, meaning it associates with the membrane surface rather than spanning the membrane [7]. This interaction is facilitated by the presence of flavin adenine dinucleotide, which plays both catalytic and structural roles in enabling the formation of enzymatically active membrane-associated complexes [8].

Chemical cross-linking studies combined with mass spectrometry techniques have confirmed that high-order oligomers formed in solution represent the basis for active enzyme preparations [6]. The data indicate that disruption of these oligomeric associations leads to loss of enzymatic activity, emphasizing the critical importance of quaternary structure maintenance for enzyme function.

Kinetic Analysis of Ordered Ping-Pong Bi-Bi Mechanisms

The kinetic mechanism of phytoene desaturase follows an ordered ping-pong bi-bi pattern, representing a sophisticated catalytic strategy that accommodates the enzyme's dual substrate requirements. This mechanism has been thoroughly characterized through dynamic mathematical modeling of reaction time courses and detailed kinetic analysis [3]. The ping-pong mechanism is characterized by the sequential binding and release of substrates and products, with the enzyme oscillating between different catalytic states.

In the ordered ping-pong bi-bi mechanism, the carotene substrate and the quinone electron acceptor successively occupy the same catalytic site [3]. This sequential occupancy is necessitated by the structural constraints of the enzyme's active site, which features a single elongated, highly hydrophobic substrate cavity. The cavity provides access to the active site in proximity to the flavin adenine dinucleotide moiety for both long-chain substrates, but cannot accommodate both the carotene and plastoquinone simultaneously [3].

The ordered nature of the mechanism reflects the specific sequence of catalytic events. The reaction begins with the binding of the carotene substrate (phytoene or phytofluene) to the enzyme, followed by the desaturation reaction that reduces the enzyme-bound flavin adenine dinucleotide. The carotene product is then released before plastoquinone can bind to reoxidize the flavin cofactor. This sequential process ensures that each catalytic step proceeds in the correct order while preventing inappropriate substrate interactions.

Table 3.3.1: Kinetic Mechanism Components

ProcessSubstrate/ProductRate ConstantReference
Phytoene desaturationPhytoene → PhytofluenekpKoschmieder et al., 2017 [3]
Phytofluene desaturationPhytofluene → ζ-carotenekpfKoschmieder et al., 2017 [3]
Flavin reoxidationPlastoquinone reductionkroxKoschmieder et al., 2017 [3]
Enzyme inactivationProgressive denaturationkageKoschmieder et al., 2017 [3]

The ping-pong nature of the mechanism has been confirmed through experimental observations demonstrating that desaturation reactions can proceed in the absence of plastoquinone, albeit with limited turnover [3]. Under standard conditions in the absence of plastoquinone, 1.25 nmol of flavinylated phytoene desaturase monomers produced 0.66 nmol phytofluene and 0.61 nmol ζ-carotene, corresponding to 1.88 nmol of double bonds formed [3]. This stoichiometry indicates that each monomer performs approximately one desaturation reaction in the absence of the quinone electron acceptor.

The ordered aspect of the bi-bi mechanism is particularly evident in the strict requirement for plastoquinone to enable repeated catalytic cycles. The enzyme requires plastoquinone as a directly interacting co-substrate to reoxidize the enzyme-bound reduced flavin adenine dinucleotide formed upon desaturation [3]. This requirement creates a temporal separation between the carotene desaturation events and flavin reoxidation, characteristic of ping-pong mechanisms.

Mathematical modeling of the reaction kinetics has revealed additional complexity in the form of substrate channeling effects that overlay the basic ping-pong mechanism. The substrate channeling model accounts for the observation that nascent phytofluene can be rapidly converted to ζ-carotene through channeling within the homotetrameric assembly, while simultaneously allowing for conventional diffusion-limited conversion of freely diffusing phytofluene [3].

The kinetic parameters derived from this analysis provide quantitative insights into the relative rates of different catalytic steps. The rate constants for phytoene desaturation (kp), phytofluene desaturation (kpf), and flavin reoxidation (krox) can be independently determined through fitting experimental data to the mathematical model [3]. These parameters reveal that the two formally identical desaturation reactions are kinetically inequivalent, with distinct rate constants reflecting the different chemical environments and substrate accessibility for each step.

The ordered ping-pong bi-bi mechanism also explains the enzyme's stereospecificity and the maintenance of correct stereochemical configurations throughout the desaturation process. The mechanism ensures that the intermediate 9,15-di-cis-phytofluene maintains its correct stereo-configuration, preventing the formation of inappropriate isomers that would not be further processed by the enzyme [3].

XLogP3

5.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

375.18214169 g/mol

Monoisotopic Mass

375.18214169 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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